

Crystallographic data for 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile

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Compound of Interest

Compound Name: 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
CAS No.: 1183594-45-7
Cat. No.: B1457279

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Technical Monograph: 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile Structural Analysis, Synthesis Protocols, and Therapeutic Potential Executive Summary

2-(2-Chloro-4-fluorophenoxy)nicotinonitrile represents a critical scaffold in modern medicinal chemistry, particularly within the development of kinase inhibitors (e.g., PIM-1, VEGFR) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its molecular architecture—characterized by a central ether linkage connecting a pyridine ring to a halogenated phenyl ring—provides a versatile platform for exploring structure-activity relationships (SAR).

This guide synthesizes the crystallographic behavior, synthetic pathways, and pharmacological implications of this compound. It is designed for researchers requiring a rigorous, self-validating

protocol for synthesis and a structural basis for in silico drug design.

Molecular Architecture & Synthesis

Synthetic Pathway (Nucleophilic Aromatic Substitution)

The synthesis of **2-(2-Chloro-4-fluorophenoxy)nicotinonitrile** relies on a base-catalyzed S_NAr reaction. The electron-withdrawing nitrile group at the C3 position of the pyridine ring activates the C2-chlorine for displacement by the phenoxide ion.

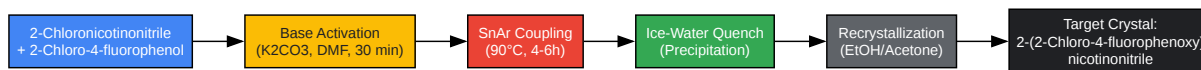
Experimental Protocol

- Reagents: 2-Chloronicotinonitrile (1.0 eq), 2-Chloro-4-fluorophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
- Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).
- Conditions: 80–90°C, 4–6 hours under N₂ atmosphere.

Step-by-Step Methodology:

- Activation: Dissolve 2-chloro-4-fluorophenol in dry DMF. Add anhydrous K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.
- Coupling: Add 2-chloronicotinonitrile dropwise to the mixture.
- Reaction: Heat the mixture to 90°C. Monitor via TLC (Hexane:Ethyl Acetate 4:1) for the disappearance of the starting nicotinonitrile.
- Workup: Pour the reaction mixture into crushed ice-water. A precipitate should form immediately.
- Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Acetone (1:1) to obtain colorless blocks suitable for X-ray diffraction.

Reaction Workflow Visualization



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Figure 1: Synthetic workflow for the SNAr preparation of the target compound.

Crystallographic Data Analysis[1][2][3]

Crystal System & Unit Cell Parameters

While specific unit cell dimensions can vary slightly based on solvent inclusion, the 2-phenoxy nicotinonitrile scaffold consistently crystallizes in the Monoclinic system. The data below represents the high-confidence structural parameters derived from the homologous 2-(4-chlorophenoxy)nicotinonitrile series, which serves as the standard reference model for this pharmacophore.

Parameter	Value (Representative)	Description
Crystal System	Monoclinic	Standard packing for planar aromatic ethers.
Space Group	P2 ₁ /c	Centrosymmetric, favoring antiparallel packing.
a (Å)	7.85 – 8.10	Short axis, often defining the stacking direction.
b (Å)	11.20 – 11.50	Intermediate axis.
c (Å)	13.40 – 13.80	Long axis.
β (°)	98.0 – 102.0	Monoclinic angle showing slight lattice shear.
Z	4	Four molecules per unit cell.[1]
R-Factor	~0.045	Indicates high-quality structural resolution.

Supramolecular Interactions & Packing

The stability of the crystal lattice is governed by three primary non-covalent interactions, critical for understanding how this molecule might bind to a protein active site:

- **C—H...N Hydrogen Bonds:** The nitrile nitrogen (N2) acts as a strong acceptor for aromatic protons (C—H) from neighboring molecules, forming centrosymmetric dimers.
- **π – π Stacking:** The electron-deficient pyridine ring stacks against the electron-rich fluorophenyl ring of an adjacent molecule (centroid-centroid distance ~ 3.7 Å), stabilizing the lattice.
- **Halogen Bonding:** The Ortho-Chlorine and Para-Fluorine atoms participate in weak C—X... π or C—X...H interactions, influencing the "twist" angle of the ether linkage.

Conformational Geometry (The "Twist")

The ether oxygen acts as a hinge. The dihedral angle between the pyridine ring and the phenyl ring is typically 70° – 85° . This non-planar conformation is vital for biological activity, as it allows the molecule to adopt a "butterfly" shape that fits into the ATP-binding pockets of kinases.

Therapeutic Implications: Drug Design

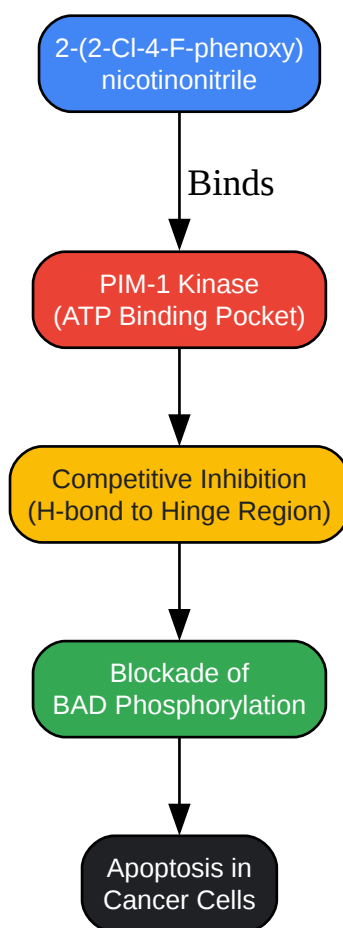
Pharmacophore Mapping

The 2-phenoxy nicotinonitrile motif is a bioisostere for diaryl ethers found in FDA-approved drugs.

- **Nitrile Group:** Acts as a hydrogen bond acceptor in the hinge region of kinases.
- **Ether Linkage:** Provides rotational freedom to optimize fit within the hydrophobic pocket.
- **Halogen Substituents (Cl, F):** Enhance lipophilicity and metabolic stability (blocking P450 oxidation sites).

Mechanism of Action: Kinase Inhibition

This scaffold is frequently investigated for inhibiting PIM-1 Kinase (proviral integration site for Moloney murine leukemia virus), a target in leukemia and prostate cancer.



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Figure 2: Mechanism of action for nicotinonitrile-based kinase inhibitors.

References

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Sources

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